BENGHE Validation & Comparative

Check Availability & Pricing

assessing the specificity of YH250 against other
histone acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YH250

Cat. No.: B1193870

A-485: A Highly Specific Inhibitor of p300/CBP
Histone Acetyltransferases

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the histone acetyltransferase (HAT) inhibitor A-485 against other HAT
enzymes, supported by experimental data. A-485 demonstrates exceptional specificity for the
homologous HATs p300 and CBP, making it a valuable tool for investigating their roles in health
and disease.

A-485 is a potent, cell-permeable small molecule that acts as a catalytic inhibitor of p300 and
CBP.[1] It functions by competing with the cofactor acetyl-CoA, thereby preventing the transfer
of acetyl groups to histone and non-histone protein substrates.[1][2] This targeted inhibition
allows for the precise dissection of p300/CBP-mediated biological processes.

Comparative Inhibitory Activity of A-485

The following table summarizes the inhibitory activity of A-485 against a panel of human
histone acetyltransferases. The data highlights the remarkable selectivity of A-485 for p300 and
CBP.
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Target Enzyme IC50 (nM) Percent Inhibition at 10 uM
p300 9.8 >99%

CBP 2.6 >99%

PCAF >10,000 No inhibition observed
GCN5L2 >10,000 No inhibition observed

HAT1 >10,000 No inhibition observed

MYST3 >10,000 No inhibition observed

MYST4 >10,000 No inhibition observed

TIP60 >10,000 No inhibition observed

Data sourced from Lasko et al., Nature, 2017.[1]

Experimental Methodologies

The specificity of A-485 was determined through a combination of biochemical and cellular
assays.

Biochemical Specificity Assessment: Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET)
Assay

The inhibitory activity of A-485 against various HAT enzymes was quantified using a time-
resolved fluorescence resonance energy transfer (TR-FRET) assay. This in vitro method
measures the acetylation of a specific histone peptide substrate by a recombinant HAT
enzyme.

Principle: The assay relies on the proximity-based transfer of energy from a donor fluorophore
(conjugated to an anti-acetyl lysine antibody) to an acceptor fluorophore (conjugated to the
histone peptide substrate). When the histone peptide is acetylated by the HAT enzyme, the
antibody binds to the acetylated lysine, bringing the donor and acceptor fluorophores close
enough for FRET to occur. The resulting FRET signal is proportional to the extent of histone
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acetylation. The presence of an inhibitor like A-485 reduces the rate of acetylation, leading to a
decrease in the FRET signal.

General Protocol:

e Reaction Setup: Recombinant human HAT enzyme, a biotinylated histone H4 peptide
substrate, and acetyl-CoA are combined in a reaction buffer in the wells of a microplate.

« Inhibitor Addition: A-485 or a vehicle control (DMSO) is added to the reaction mixture at
various concentrations.

¢ Incubation: The reaction is allowed to proceed for a defined period at room temperature to
allow for enzymatic acetylation of the histone peptide.

o Detection: A detection solution containing a europium-labeled anti-acetyl lysine antibody
(donor) and streptavidin-conjugated allophycocyanin (acceptor) is added. The streptavidin
binds to the biotinylated histone peptide.

» Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET
signal is measured using a plate reader capable of time-resolved fluorescence detection.

o Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-
response curve.

Cellular Specificity Assessment: High-Content Imaging
of Histone Acetylation

To confirm the selectivity of A-485 within a cellular context, its effect on specific histone
acetylation marks was evaluated. This is crucial as off-target effects can occur in a complex
cellular environment.

Principle: This assay quantifies the levels of specific histone acetylation marks (e.g., H3K27ac,
a primary target of p300/CBP, versus other marks) in cells treated with the inhibitor. A
significant reduction in the target mark with no effect on other histone marks indicates high
cellular specificity.
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General Protocol:

Cell Culture and Treatment: Human cells (e.g., PC-3 prostate cancer cells) are seeded in
multi-well plates and allowed to adhere. The cells are then treated with various
concentrations of A-485 or a vehicle control for a specified duration (e.g., 3 hours).

Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and
stained with primary antibodies specific for different histone acetylation marks (e.g., anti-
H3K27ac, anti-H3K9ac). Subsequently, fluorescently labeled secondary antibodies are used
for detection. Nuclear DNA is counterstained with a dye like DAPI.

Image Acquisition: The plates are imaged using a high-content automated microscope,
capturing images of the fluorescently labeled histone modifications and nuclei.

Image Analysis: Image analysis software is used to identify individual nuclei based on the
DAPI stain and to quantify the mean fluorescence intensity of the specific histone acetylation
mark within each nucleus.

Data Analysis: The fluorescence intensity of the target histone mark in inhibitor-treated cells
is normalized to that of vehicle-treated cells to determine the extent of inhibition. The results
for the on-target mark (H3K27ac) are compared to those of off-target marks to assess
cellular selectivity. In the case of A-485, a significant and dose-dependent decrease was
observed for H3K27ac and H3K18ac, while other histone marks were unaffected.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the biological context of A-485's action, the following
diagrams are provided.
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Caption: Workflow for assessing the specificity of a HAT inhibitor.
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Caption: Role of p300/CBP in gene regulation and its inhibition by A-485.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours -
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acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at:
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other-histone-acetyltransferases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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